Atglistatin

Vue d'ensemble

Description

Atglistatin est un inhibiteur de petite molécule ciblant spécifiquement la lipase des triglycérides adipeux (ATGL). L'ATGL est une enzyme cruciale impliquée dans la mobilisation des acides gras à partir des réserves de triglycérides cellulaires. En inhibant l'ATGL, l'this compound réduit la mobilisation des acides gras, ce qui en fait un outil précieux pour étudier le métabolisme lipidique et les applications thérapeutiques potentielles pour les troubles métaboliques .

Applications De Recherche Scientifique

Atglistatin has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study lipid metabolism and the role of ATGL in various biochemical pathways.

Biology: Helps in understanding the regulation of lipid storage and mobilization in cells.

Medicine: Investigated for potential therapeutic applications in treating metabolic disorders such as obesity, insulin resistance, and heart disease.

Industry: Utilized in the development of new drugs targeting lipid metabolism

Mécanisme D'action

Target of Action

Atglistatin is a pharmacological inhibitor that predominantly targets Adipose Triglyceride Lipase (ATGL) . ATGL is a key enzyme responsible for lipolysis, a process that breaks down triglycerides into diacylglycerols and free fatty acids . This enzyme plays a central role in the mobilization of fatty acids in mammals .

Mode of Action

This compound interacts with ATGL and inhibits its function . It modulates the lipolytic response to β-adrenergic signaling in adipocytes, resulting in a reduced secretion of specific fatty acids that are responsible for cardiomyocyte apoptosis . The interactions with Ser47 and Asp166 are speculated to have caused this compound to inhibit ATGL .

Biochemical Pathways

This compound affects several biochemical pathways. It reduces fatty acid mobilization, leading to a decrease in lipid-sourced energy production . This reduction cannot be compensated by activation of Hormone-Sensitive Lipase (HSL), autophagy, or utilization of other nutrients . This compound also impacts the insulin signaling pathway .

Pharmacokinetics

It’s known that this compound is administered orally .

Result of Action

This compound’s action leads to several molecular and cellular effects. It causes severe fat deposition, reduced oxygen consumption, and decreased fatty acid β-oxidation . It also leads to increased oxidative stress and inflammation . Furthermore, this compound treatment elevates total and phosphorylation protein expressions of HSL . The free fatty acids and lipase activities in organs are still systemically reduced in the this compound-treated subjects .

Action Environment

Environmental factors can influence the action of this compound. For instance, in a study involving fish, the this compound-treated fish exhibited severe fat deposition and other changes when fed a diet containing this compound for 5 weeks . .

Analyse Biochimique

Biochemical Properties

Atglistatin functions as a potent and selective inhibitor of adipose triglyceride lipase. By inhibiting adipose triglyceride lipase, this compound effectively reduces the hydrolysis of triglycerides, leading to decreased levels of free fatty acids and glycerol. This inhibition has been shown to impact several biochemical pathways and interactions with other biomolecules. For instance, this compound-treated organisms exhibit elevated levels of hormone-sensitive lipase, another enzyme involved in lipid metabolism. Additionally, this compound influences the activity of autophagy-related proteins, such as microtubule-associated proteins 1A/1B light chain 3B, which are involved in the degradation of cellular components .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In adipocytes, the inhibition of adipose triglyceride lipase by this compound leads to the accumulation of triglycerides, resulting in increased lipid droplet formation. This accumulation can cause oxidative stress and inflammation in cells. Furthermore, this compound has been shown to affect cellular respiration by reducing oxygen consumption and fatty acid β-oxidation. In endothelial cells, this compound impairs endothelial barrier function and exacerbates postprandial endothelial dysfunction when combined with lipid overload .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of adipose triglyceride lipase, thereby preventing the enzyme from catalyzing the hydrolysis of triglycerides. This inhibition leads to a decrease in the production of free fatty acids and glycerol. This compound also influences the expression and phosphorylation of hormone-sensitive lipase, which compensates for the reduced activity of adipose triglyceride lipase. Additionally, this compound affects the autophagy pathway by reducing the levels of microtubule-associated proteins 1A/1B light chain 3B, thereby impacting the degradation of cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Short-term exposure to this compound results in the accumulation of triglycerides and reduced fatty acid β-oxidation. Over longer periods, this compound-treated organisms exhibit increased oxidative stress and inflammation. The stability of this compound in laboratory conditions has been shown to be relatively high, with minimal degradation over time. Prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of compensatory enzymes like hormone-sensitive lipase .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits adipose triglyceride lipase without causing significant adverse effects. At higher doses, this compound can lead to severe fat accumulation, oxidative stress, and inflammation. In some cases, high doses of this compound have been associated with impaired cardiac function and increased cardiac hypertrophy in animal models . These findings highlight the importance of carefully titrating the dosage of this compound to achieve the desired effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. By inhibiting adipose triglyceride lipase, this compound reduces the hydrolysis of triglycerides, leading to decreased levels of free fatty acids and glycerol. This inhibition affects the overall metabolic flux, as the reduced availability of free fatty acids impacts β-oxidation and energy production. Additionally, this compound influences the autophagy pathway by reducing the levels of microtubule-associated proteins 1A/1B light chain 3B, which are involved in the degradation of cellular components .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells. Once inside the cells, this compound accumulates in lipid droplets, where it exerts its inhibitory effects on adipose triglyceride lipase. The distribution of this compound within tissues is influenced by factors such as tissue-specific expression of transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within lipid droplets, where it inhibits adipose triglyceride lipase. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to lipid droplets. The activity and function of this compound are closely linked to its localization within these organelles, as the inhibition of adipose triglyceride lipase occurs at the site of triglyceride storage and hydrolysis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'Atglistatin implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base par une série de réactions de condensation et de cyclisation. Le produit final est obtenu après purification par des techniques chromatographiques .

Méthodes de production industrielle : La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des systèmes de synthèse et de purification automatisés. Les conditions de réaction sont soigneusement contrôlées pour garantir la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L'Atglistatin subit principalement des réactions typiques des petites molécules organiques, notamment :

Oxydation : L'this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir l'this compound en ses formes réduites.

Substitution : L'this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites d'this compound .

4. Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier le métabolisme lipidique et le rôle de l'ATGL dans diverses voies biochimiques.

Biologie : Aide à comprendre la régulation du stockage et de la mobilisation des lipides dans les cellules.

Médecine : Investigué pour des applications thérapeutiques potentielles dans le traitement des troubles métaboliques tels que l'obésité, la résistance à l'insuline et les maladies cardiaques.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le métabolisme lipidique

5. Mécanisme d'action

L'this compound exerce ses effets en inhibant sélectivement la lipase des triglycérides adipeux (ATGL). L'ATGL est responsable de la première étape du catabolisme des triglycérides, convertissant les triglycérides en diacylglycérols et en acides gras libres. En inhibant l'ATGL, l'this compound réduit la libération d'acides gras du tissu adipeux, affectant ainsi le métabolisme lipidique. Cette inhibition peut entraîner une réduction de la lipotoxicité et une amélioration des fonctions métaboliques dans divers tissus .

Composés similaires :

Phillyrine : Un autre inhibiteur de la lipase des triglycérides adipeux, présentant des effets inhibiteurs similaires sur l'ATGL.

NG-497 : Un inhibiteur de petite molécule ciblant l'ATGL humaine, avec des propriétés d'inhibition sélective

Unicité de l'this compound : L'this compound est unique par sa forte sélectivité pour l'ATGL et sa capacité à réduire la mobilisation des acides gras in vitro et in vivo. Cette sélectivité en fait un outil précieux pour étudier le métabolisme lipidique et développer des applications thérapeutiques potentielles .

Comparaison Avec Des Composés Similaires

Phillyrin: Another inhibitor of adipose triglyceride lipase, showing similar inhibitory effects on ATGL.

NG-497: A small-molecule inhibitor targeting human ATGL, with selective inhibition properties

Uniqueness of Atglistatin: this compound is unique in its high selectivity for ATGL and its ability to reduce fatty acid mobilization both in vitro and in vivo. This selectivity makes it a valuable tool for studying lipid metabolism and developing potential therapeutic applications .

Propriétés

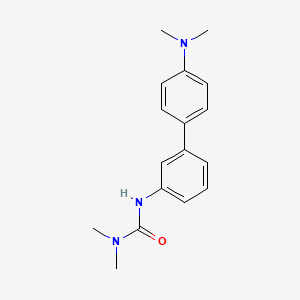

IUPAC Name |

3-[3-[4-(dimethylamino)phenyl]phenyl]-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c1-19(2)16-10-8-13(9-11-16)14-6-5-7-15(12-14)18-17(21)20(3)4/h5-12H,1-4H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOPBSAJHCUSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469924-27-3 | |

| Record name | 1469924-27-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

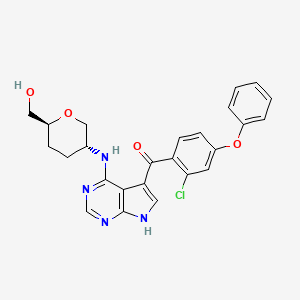

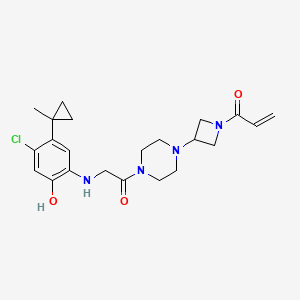

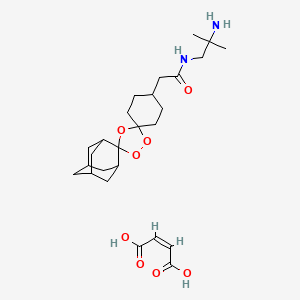

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B605584.png)

![4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride](/img/structure/B605585.png)

![2-(4-bromo-2,5-difluorophenyl)-6-methyl-N-[2-(1-oxidopyridin-1-ium-3-yl)ethyl]pyrimidin-4-amine](/img/structure/B605602.png)